molecular formula C10H14N2O B12230167 6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one

6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B12230167
M. Wt: 178.23 g/mol
InChI Key: PAYUOUKQDIGFQM-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the dihydropyrimidinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylbutenyl group or the dihydropyrimidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one
  • 3-Methylbut-2-en-1-yl pivalate
  • 4-Hydroxy-3-methylbut-2-enyl derivatives

Uniqueness

6-Methyl-3-(3-methylbut-2-en-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its dihydropyrimidinone core, which imparts specific chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-methyl-3-(3-methylbut-2-enyl)pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-8(2)4-5-12-7-11-9(3)6-10(12)13/h4,6-7H,5H2,1-3H3

InChI Key

PAYUOUKQDIGFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC=C(C)C

Origin of Product

United States

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